![molecular formula C7H10ClN5O B2891972 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride CAS No. 2089258-49-9](/img/structure/B2891972.png)
3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
This compound is part of a class of heterocycles that have been studied for their potential as c-Met inhibitors . c-Met is a protein kinase implicated in various types of cancer, and its inhibition can be a valuable target for anticancer drugs. The structural features of triazolopyrazines, including the compound , allow for the modulation of c-Met activity, which could lead to the development of new therapeutic agents.
Neuropharmacology: GABA A Modulation
Triazolopyrazines, such as our compound of interest, have shown activity as GABA A receptor allosteric modulators . This application is significant in the treatment of neurological disorders, as GABA A receptors are involved in inhibitory neurotransmission in the brain. Modulating these receptors can help in managing conditions like anxiety, epilepsy, and insomnia.
Material Science: Polymer Structural Units
The incorporation of triazolopyrazine derivatives into polymers has been explored for use in solar cells . The unique electronic properties of these compounds can enhance the efficiency of solar cells, making them a valuable component in the development of renewable energy technologies.
Fluorescent Probes
Due to their fluorescent properties, compounds like 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride can be used as fluorescent probes . These probes are essential tools in biological research and diagnostics, allowing for the visualization and tracking of biological molecules and processes.
Antibacterial Agents
Recent studies have highlighted the antibacterial activity of triazolopyrazine derivatives . These compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with some derivatives showing promising results. This opens up possibilities for developing new antibacterial drugs to combat resistant bacterial infections.
Enzyme Inhibition: BACE-1 Inhibitors
Triazolopyrazines have been investigated for their ability to inhibit β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of β-amyloid peptides, which are associated with Alzheimer’s disease. Inhibiting this enzyme could be a potential strategy for treating or preventing Alzheimer’s disease.
Antidiabetic Activity
Derivatives of triazolopyrazine, including the compound , have been identified as having antidiabetic properties . They are part of the pharmacophore for drugs like sitagliptin phosphate, used in the treatment of type II diabetes mellitus.
Anticonvulsant Properties
Additionally, triazolopyrazine derivatives have been recognized for their anticonvulsant properties . This application is crucial in the development of treatments for seizure disorders, providing a new avenue for therapeutic intervention.
properties
IUPAC Name |
3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;/h2-3H,4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBVGWMNVQKPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.